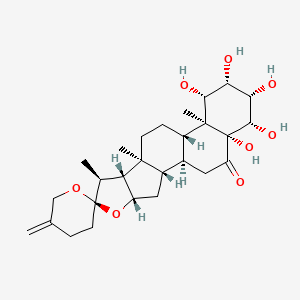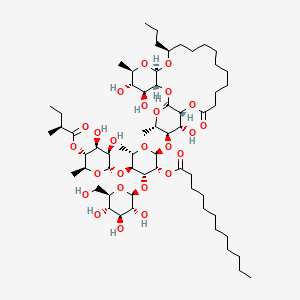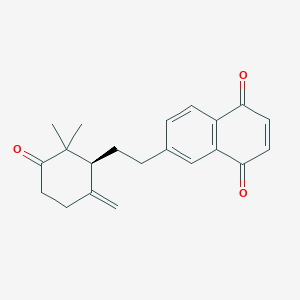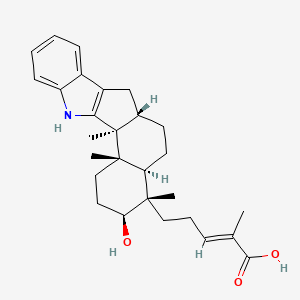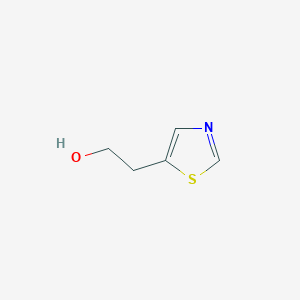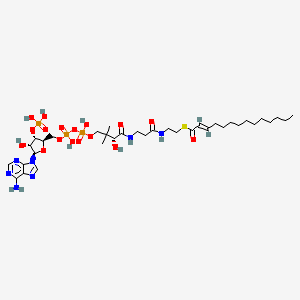
trans-Tetradec-2-enoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-tetradec-2-enoyl-CoA is a tetradecenoyl-CoA and an 11,12-saturated fatty acyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A and a trans-2-tetradecenoic acid. It is a conjugate acid of a trans-tetradec-2-enoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Enoyl-CoA Hydratase Activity and Stereochemistry
- Enoyl-CoA hydratase plays a crucial role in hydrating trans-2-enoyl-CoA to 3-hydroxyacyl-CoA during β-oxidation. Research has focused on the stereospecificities of this enzyme, particularly in the production of 3(R)- and 3(S)-hydroxyacyl-CoA. A study by Tsuchida et al. (2011) developed a high-performance liquid chromatography method for concurrently quantifying these molecules, which is useful for understanding the stereochemistry of enoyl-CoA hydratase and diagnosing diseases caused by defects in peroxisomal enoyl-CoA hydratase (Tsuchida et al., 2011).
Interaction with Acyl-CoA Dehydrogenase
- Powell et al. (1987) investigated how acyl-CoA substrates interact with medium-chain acyl-CoA dehydrogenase. This research revealed insights into the binding site's hydrophobicity and the substrate specificity of the dehydrogenase, which is essential for understanding how trans-2-enoyl-CoA is metabolized (Powell et al., 1987).
Two-domain Structure of Eukaryotic Hydratase 2
- Koski et al. (2004) studied the 2-enoyl-CoA hydratase 2 from Candida tropicalis, revealing a novel two-domain structure important for understanding the enzyme's functionality and its role in peroxisomal β-oxidation of fatty acids (Koski et al., 2004).
Delta3,Delta2-Enoyl-CoA Isomerases Function
- Zhang et al. (2002) focused on the function of Δ3,Δ2-enoyl-CoA isomerases in rat liver, highlighting their role in the β-oxidation of unsaturated fatty acids. This study provided insights into the enzyme's substrate specificities and their roles in different cellular locations (Zhang et al., 2002).
Orientation of Coenzyme A Substrates in Reductases
- Fillgrove and Anderson (2000) explored the stereochemical reduction of dienoyl-coenzyme A by 2,4-dienoyl-CoA reductase, which is important for understanding the metabolic processes involving trans-2-enoyl-CoA (Fillgrove & Anderson, 2000).
Propiedades
Nombre del producto |
trans-Tetradec-2-enoyl-CoA |
|---|---|
Fórmula molecular |
C35H60N7O17P3S |
Peso molecular |
975.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-2-enethioate |
InChI |
InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h14-15,22-24,28-30,34,45-46H,4-13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b15-14+/t24-,28-,29-,30+,34-/m1/s1 |
Clave InChI |
MBCVYCOKMMMWLX-YYMFEJJQSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



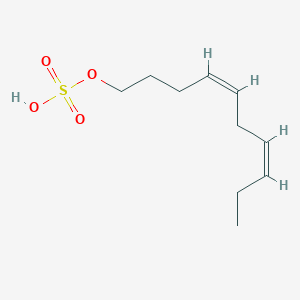
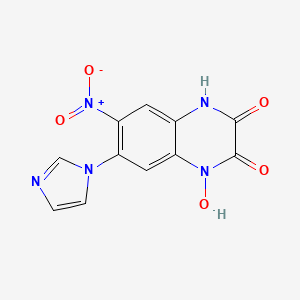
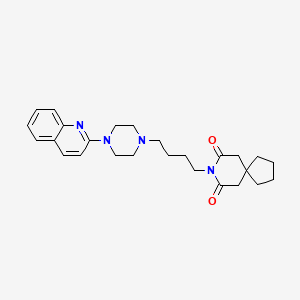
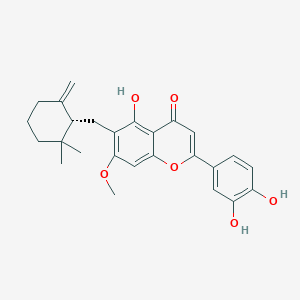
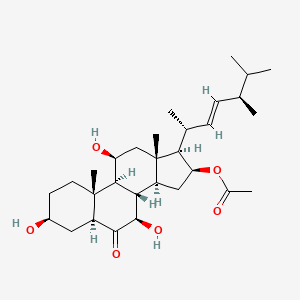
![(1E,5R,8S,19R,21R,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248029.png)

